6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Description
6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
6-propan-2-yl-4a,7a-dihydro-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2OS/c1-5(2)7-3-6-8(12)10-4-11-9(6)13-7/h3-6,9H,1-2H3,(H,10,11,12) |
InChI Key |
AQFLFIVBEGQSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2C(S1)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating these derivatives in the presence of formic acid or triethyl orthoformate . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound has shown significant antimicrobial and anticancer activities.
Industry: Its derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the substitution pattern.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities.
Uniqueness
6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thienopyrimidine derivatives. Its isopropyl group at the 6-position enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
